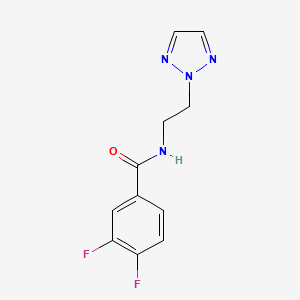

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3,4-difluorophenyl core linked to a 2H-1,2,3-triazole ring via an ethyl spacer. The compound’s structural uniqueness arises from the combination of fluorine substitutions on the benzamide aromatic ring and the presence of the triazole heterocycle, which is known for its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIODFTBOKRIWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

Attachment of the Ethyl Linker: The triazole ring is then functionalized with an ethyl group through a nucleophilic substitution reaction.

Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the functionalized triazole with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to triazole derivatives, which have been extensively studied for their diverse biological activities. The triazole ring is known for its presence in numerous pharmaceutical agents, contributing to antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can effectively combat various bacterial and fungal infections. A study highlighted the synthesis of novel triazole derivatives that demonstrated potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide could similarly possess antimicrobial efficacy .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. Compounds with triazole moieties have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study on related compounds showed significant cytotoxic effects against glioblastoma cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells.

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. For instance, they may inhibit the activity of enzymes such as cytochrome P450 or various kinases involved in signaling pathways critical for cell survival and proliferation . This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes relevant to cancer progression and microbial resistance . Such insights are crucial for optimizing the compound's structure for enhanced efficacy.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of triazole-containing compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzamide scaffold is shared with several agrochemicals and pharmaceuticals. Key structural variations among analogs include:

- Halogenation patterns (e.g., fluorine vs. chlorine substitutions).

- Heterocyclic appendages (e.g., triazole, imidazole, or pyrazole rings).

- Linker modifications (e.g., ethyl, ethoxymethoxy, or ureido groups).

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The triazole ring may confer resistance to oxidative metabolism compared to imidazole-containing analogs (e.g., compound 3b in ).

- Solubility : The ethyl-triazole linker likely reduces aqueous solubility relative to compounds with polar linkers (e.g., ethoxymethoxy in etobenzanid) .

Research Findings and Limitations

Structural Characterization

Crystallographic studies using SHELXL () could resolve the compound’s conformation, particularly the orientation of the triazole ring relative to the benzamide plane. Such data would clarify intramolecular interactions (e.g., π-stacking) critical for target binding .

Knowledge Gaps

- Direct pharmacological data (e.g., IC₅₀ values, receptor binding assays) are absent in open literature.

- Comparative studies with triazole vs. imidazole analogs are needed to assess heterocycle-specific effects.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFN

- Molecular Weight : 240.22 g/mol

The compound contains a difluorobenzamide moiety and a triazole ring, which are known to impart various biological activities.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, a study highlighted that 1,2,3-triazole-containing hybrids demonstrated efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.4 | Inhibition of RET kinase |

| B | A549 | 3.2 | Induction of apoptosis |

| C | HeLa | 8.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum antimicrobial activity. A study reported that triazole-based compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 12 µg/mL |

| E | S. aureus | 8 µg/mL |

| F | P. aeruginosa | 15 µg/mL |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Cycle : The compound may interfere with the normal cell cycle progression in cancer cells, preventing their proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction.

Study on Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 8 µg/mL, showcasing its potential as an effective antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.